molecular formula C19H17NO B12883964 Ethanone, 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)- CAS No. 96757-78-7

Ethanone, 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)-

Cat. No.: B12883964
CAS No.: 96757-78-7
M. Wt: 275.3 g/mol
InChI Key: KWYAOCOMUYWJDH-UHFFFAOYSA-N
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Description

Ethanone, 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)- is a compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a pyrrole ring substituted with a methyl group and two phenyl groups, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)- typically involves the condensation of appropriate starting materials under specific conditions. One common method includes the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride . Another method involves the reaction of acetylpyrrole with thiosemicarbazide or thiocarbohydrazide in absolute ethanol with a catalytic amount of hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings or the pyrrole nitrogen.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized pyrrole derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings or the pyrrole nitrogen.

Scientific Research Applications

Ethanone, 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethanone, 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethanone, 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)- include other pyrrole derivatives such as:

Uniqueness

What sets Ethanone, 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)- apart from similar compounds is its specific substitution pattern on the pyrrole ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

96757-78-7

Molecular Formula

C19H17NO

Molecular Weight

275.3 g/mol

IUPAC Name

1-(2-methyl-1,5-diphenylpyrrol-3-yl)ethanone

InChI

InChI=1S/C19H17NO/c1-14-18(15(2)21)13-19(16-9-5-3-6-10-16)20(14)17-11-7-4-8-12-17/h3-13H,1-2H3

InChI Key

KWYAOCOMUYWJDH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C

Origin of Product

United States

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